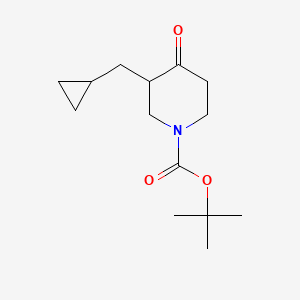
tert-Butyl 3-(cyclopropylmethyl)-4-oxopiperidine-1-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a piperidine ring (a six-membered ring with one nitrogen atom), a tert-butyl group attached to the carboxylate group, and a cyclopropylmethyl group attached to the 3-position of the piperidine ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Stereoselective Synthesis : Piperidine derivatives fused with oxygen heterocycles can be synthesized using tert-butyl 4-oxopiperidine-1-carboxylate, demonstrating the compound's role in facilitating stereoselective synthesis (Moskalenko & Boev, 2014).
- Substituted tert-Butyl Piperidine Derivatives : The compound is used in producing tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting its utility in creating structurally diverse piperidine derivatives (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Potential Medical Applications
- Intermediate in Drug Synthesis : It serves as an intermediate in synthesizing CP-690550, a novel protein tyrosine kinase Jak3 inhibitor (Xin-zhi, 2011).
- Antibacterial Agents Synthesis : Its derivatives have been evaluated for antimicrobial activities, specifically in the creation of compounds active against Mycobacterium tuberculosis (Sriram, Senthilkumar, Dinakaran, Yogeeswari, China, & Nagaraja, 2007).
Molecular and Structural Analysis
- Crystallographic Studies : X-ray crystallography has been employed to study the molecular structure of compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate, contributing to our understanding of molecular configurations and interactions (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Wirkmechanismus
Target of Action
Compounds with a piperidine structure, like “tert-Butyl 3-(cyclopropylmethyl)-4-oxopiperidine-1-carboxylate”, are often involved in interactions with various types of receptors in the nervous system, such as G-protein coupled receptors or ion channels .
Mode of Action
The compound might interact with its targets by binding to the active site or allosteric sites of the receptor or ion channel, thereby modulating its activity . The cyclopropylmethyl group could potentially enhance the lipophilicity of the compound, improving its ability to cross cell membranes and reach intracellular targets.
Biochemical Pathways
Depending on the specific targets of the compound, it could potentially influence various biochemical pathways. For example, if it targets neurotransmitter receptors, it could affect signal transduction pathways in neurons .
Eigenschaften
IUPAC Name |
tert-butyl 3-(cyclopropylmethyl)-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-12(16)11(9-15)8-10-4-5-10/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNFYESXEUOWQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















